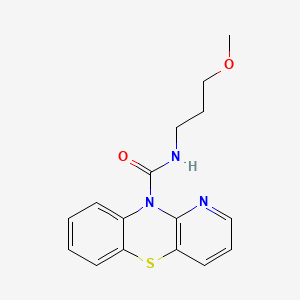

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)-

Description

The compound 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is a heterocyclic molecule featuring a fused pyrido-benzothiazine scaffold with a carboxamide substituent at the 10-position and an N-(3-methoxypropyl) side chain. This structure combines aromatic, thiazine, and amide functionalities, which are often associated with diverse pharmacological activities such as antitussive, antiemetic, and anti-infective properties .

Properties

CAS No. |

63886-04-4 |

|---|---|

Molecular Formula |

C16H17N3O2S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(3-methoxypropyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide |

InChI |

InChI=1S/C16H17N3O2S/c1-21-11-5-10-18-16(20)19-12-6-2-3-7-13(12)22-14-8-4-9-17-15(14)19/h2-4,6-9H,5,10-11H2,1H3,(H,18,20) |

InChI Key |

DRXQILDFSOEPHJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Substitution

Analogous to the synthesis of N-(3-dimethylaminopropyl)pyrido[3,2-b]benzothiazine-10-carboxamide :

- Intermediate formation : React 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid with thionyl chloride to generate the acyl chloride.

- Amide coupling : Treat the acyl chloride with 3-methoxypropylamine in the presence of a base (e.g., triethylamine or K₂CO₃).

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| 1 | SOCl₂, reflux | Acyl chloride formation |

| 2 | 3-Methoxypropylamine, K₂CO₃, DMF, 60°C | N-(3-methoxypropyl)carboxamide |

Route 2: Alkylation of a Primary Amine

Inspired by tert-butyl 3-bromoazetidine-1-carboxylate alkylation protocols:

- Activation : Use a brominated or tosylated 3-methoxypropyl reagent.

- Coupling : React with the parent carboxamide under basic conditions.

- Base : K₂CO₃ or NaH

- Solvent : DMF or NMP

- Temperature : 60–100°C

Key Challenges and Considerations

- Regioselectivity : Ensuring substitution occurs exclusively at the carboxamide nitrogen.

- Stability : The 3-methoxypropyl group may introduce steric hindrance, requiring optimized reaction times or temperatures.

- Purification : Silica gel chromatography or recrystallization may be necessary.

Related Derivatives and Supporting Data

Table 1: Synthesis of Analogous Pyrido-Benzothiazine Carboxamides

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkyl halides, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.

Interacting with DNA or proteins: Affecting gene expression or protein function.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The N-(3-methoxypropyl) group in the target compound introduces a polar, ether-containing side chain, which may enhance solubility compared to the dimethylamino group in Isothipendyl . Ester vs. Amide Linkages: Pipazethate’s ester group (antitussive) contrasts with the carboxamide in the target compound, which may confer metabolic stability and prolonged activity.

Pharmacological Trends: Antitussive/Antiemetic Activity: Pipazethate and Oxypendyl demonstrate that pyrido-benzothiazine derivatives with bulky side chains (e.g., piperidine or piperazine) often target cough or nausea pathways . Antihistamine Activity: Isothipendyl’s dimethylaminopropyl group is critical for H1-receptor antagonism , suggesting the target compound’s methoxypropyl group might modulate similar pathways.

Synthetic Accessibility :

- details a two-step synthesis for pyrido-oxazine derivatives using Bi₂O₃ catalysis , which could be adapted for the target compound by substituting chloracetyl chloride with a methoxypropylamine reagent.

Biological Activity

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazine derivatives and exhibits a range of pharmacological properties that make it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula for 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is with a molecular weight of approximately 273.33 g/mol. The unique structure includes a pyrido-benzothiazine core that influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 273.33 g/mol |

| LogP | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Biological Activities

Research indicates that derivatives of 10H-Pyrido(3,2-b)(1,4)benzothiazine exhibit several biological activities:

- Antihistaminic Activity : Similar compounds have shown potential in treating allergic reactions by blocking histamine receptors.

- Antipsychotic Properties : Some derivatives have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

- Antitumor Effects : Preliminary studies suggest that certain benzothiazine derivatives may inhibit tumor growth through various mechanisms.

The biological activity of 10H-Pyrido(3,2-b)(1,4)benzothiazine derivatives is primarily attributed to their ability to interact with specific biological targets. The carboxamide group facilitates hydrogen bonding with nucleophiles, enhancing binding affinity to various receptors and enzymes.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

-

Study on Antihistaminic Activity :

- Objective : Evaluate the antihistaminic potential of the compound.

- Methodology : In vitro assays were conducted to assess receptor binding.

- Findings : The compound demonstrated significant binding affinity to H1 receptors, indicating potential as an antihistamine agent.

-

Antipsychotic Activity Investigation :

- Objective : Assess the impact on neurotransmitter systems.

- Methodology : Behavioral tests in rodent models were used.

- Results : The compound showed a reduction in hyperactivity in models induced by amphetamines, suggesting antipsychotic-like effects.

-

Antitumor Activity Study :

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on various cancer cell lines.

- Outcomes : Significant cytotoxicity was observed in breast and lung cancer cell lines at specific concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.